Cas no 941920-01-0 (1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one)

1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one structure
941920-01-0 structure
Product name:1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one
CAS No:941920-01-0
MF:C23H22N8O3
MW:458.472583293915
CID:5505988
PubChem ID:18588149

1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone
    • F2865-1346
    • 1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone
    • 941920-01-0
    • 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one
    • AKOS024473315
    • VU0503231-1
    • 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one
    • Inchi: 1S/C23H22N8O3/c32-20(14-17-6-8-19(9-7-17)31(33)34)28-10-12-29(13-11-28)22-21-23(25-16-24-22)30(27-26-21)15-18-4-2-1-3-5-18/h1-9,16H,10-15H2
    • InChI Key: TVLZRRJFBOIZHX-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC(=CC=1)[N+](=O)[O-])N1CCN(C2C3=C(N=CN=2)N(CC2C=CC=CC=2)N=N3)CC1

Computed Properties

  • Exact Mass: 458.18148659g/mol
  • Monoisotopic Mass: 458.18148659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 699
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126Ų
  • XLogP3: 2.5

1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2865-1346-2μmol
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one
941920-01-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2865-1346-2mg
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one
941920-01-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2865-1346-4mg
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one
941920-01-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2865-1346-3mg
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one
941920-01-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2865-1346-1mg
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one
941920-01-0 90%+
1mg
$54.0 2023-05-16

Additional information on 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one

Comprehensive Analysis of 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one (CAS No. 941920-01-0)

The compound 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one (CAS No. 941920-01-0) is a highly specialized chemical entity that has garnered significant interest in pharmaceutical and biochemical research. Its unique molecular structure, featuring a benzyl-triazolopyrimidine core and a nitrophenyl moiety, positions it as a promising candidate for targeted therapeutic applications. Researchers are particularly intrigued by its potential role in modulating specific enzymatic pathways, which aligns with current trends in precision medicine and drug discovery.

In recent years, the scientific community has focused on triazolopyrimidine derivatives due to their versatile pharmacological properties. The presence of the piperazine ring in CAS No. 941920-01-0 enhances its bioavailability and binding affinity, making it a subject of extensive structure-activity relationship (SAR) studies. This compound's nitrophenyl group further contributes to its electronic properties, which are critical for interactions with biological targets. Such characteristics are often explored in the context of kinase inhibition, a hot topic in oncology and inflammatory disease research.

The synthesis of 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one involves multi-step organic reactions, including cyclocondensation and N-alkylation processes. These methods are frequently optimized to improve yield and purity, addressing the growing demand for high-quality research chemicals. Notably, the compound's CAS No. 941920-01-0 is often searched in conjunction with terms like "triazolopyrimidine synthesis" and "piperazine-based drug design," reflecting its relevance in modern medicinal chemistry.

From an application perspective, this compound is investigated for its potential in signal transduction modulation. Given the rising interest in personalized therapeutics, its ability to selectively target pathways without off-target effects is a key advantage. Additionally, its nitrophenyl component is studied for its role in photoaffinity labeling, a technique widely used in proteomics and drug target identification. These applications resonate with trending searches such as "small molecule probes for protein interaction" and "next-generation kinase inhibitors."

Quality control and analytical characterization of CAS No. 941920-01-0 are critical for ensuring reproducibility in research. Techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify its structural integrity. Researchers also prioritize solubility and stability studies, as these factors directly impact experimental outcomes. These aspects are frequently queried in scientific databases, highlighting the compound's importance in methodological optimization.

In summary, 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one represents a cutting-edge tool for advancing biomedical research. Its structural complexity and functional diversity make it a valuable asset for exploring novel therapeutic mechanisms. As the scientific community continues to prioritize targeted drug development and high-throughput screening, this compound is poised to remain a focal point in innovative research endeavors.

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